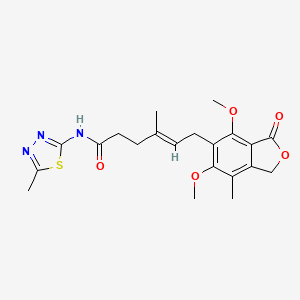

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide

Description

The compound (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide (hereafter referred to as Compound A) is a synthetic small molecule characterized by a unique hybrid structure. Its core consists of a substituted isobenzofuranone moiety linked via a hex-4-enamide chain to a 5-methyl-1,3,4-thiadiazol-2-yl group. Key structural features include:

- Isobenzofuranone core: 4,6-dimethoxy and 7-methyl substituents enhance steric bulk and modulate electronic properties.

- Hex-4-enamide linker: The (E)-configured double bond introduces rigidity, while the methyl group at position 4 influences lipophilicity.

Molecular Formula: C23H27N3O5S (inferred from analogs in )

Molecular Weight: ~459.56 g/mol (calculated based on ).

Properties

Molecular Formula |

C21H25N3O5S |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide |

InChI |

InChI=1S/C21H25N3O5S/c1-11(7-9-16(25)22-21-24-23-13(3)30-21)6-8-14-18(27-4)12(2)15-10-29-20(26)17(15)19(14)28-5/h6H,7-10H2,1-5H3,(H,22,24,25)/b11-6+ |

InChI Key |

GMPHFBKHWKFKKS-IZZDOVSWSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C)OC |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C)OC |

Origin of Product |

United States |

Biological Activity

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide, also known as a derivative of mycophenolic acid, exhibits significant biological activities that are of interest in pharmacology and medicinal chemistry. This compound is a selective inhibitor of lymphocyte proliferation and has been studied for its potential therapeutic applications in immunosuppression and anti-inflammatory treatments.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H22O6 |

| Molecular Weight | 334.36 g/mol |

| CAS Number | 38877-93-9 |

| Purity | >95% (HPLC) |

The primary mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of purine nucleotides. This inhibition selectively affects lymphocytes, making the compound useful in preventing organ transplant rejection and treating autoimmune diseases.

1. Immunosuppressive Effects

Research indicates that this compound functions effectively as an immunosuppressant. It has been shown to inhibit lymphocyte proliferation by blocking IMPDH activity. This property is crucial for its application in organ transplantation and for managing autoimmune disorders such as systemic lupus erythematosus .

2. Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity through its ability to inhibit lipoxygenase (LOX) pathways. In particular, it has been evaluated for its inhibitory action on both 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), which are implicated in various inflammatory conditions. The IC50 values for LOX inhibition range from 2.5 μM to 165 μM depending on the substituents present on the thiazole ring .

3. Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Lipoxygenase Inhibition : A study conducted using docking analysis revealed that derivatives similar to this compound displayed promising inhibitory effects against LOX enzymes, which are involved in the production of pro-inflammatory mediators .

- Clinical Relevance : The immunosuppressive properties were further corroborated by clinical studies where mycophenolic acid analogs were used effectively to manage transplant rejection and autoimmune conditions .

Scientific Research Applications

Pharmacological Activity

The compound's structure suggests several pharmacological applications:

- Immunosuppressive Properties : Similar compounds have been studied for their ability to inhibit lymphocyte proliferation by blocking inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in purine nucleotide synthesis. This makes it potentially useful in organ transplantation to prevent rejection .

- Anticancer Activity : The isobenzofuran core has been associated with anticancer properties. Research indicates that derivatives of isobenzofuran exhibit cytotoxic effects against various cancer cell lines .

Antimicrobial Activity

The presence of the thiadiazole ring may contribute to antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogens, making this compound a candidate for further exploration in antibiotic development .

Synthetic Applications

The compound can serve as a precursor in synthetic organic chemistry due to its diverse functional groups. It can be modified to create derivatives with enhanced biological activity or altered pharmacokinetic profiles. The synthesis typically involves:

- Formation of the Isobenzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Functionalization can be performed via electrophilic aromatic substitution or nucleophilic addition reactions.

Case Study 1: Immunosuppressive Activity

A study investigating the immunosuppressive effects of similar compounds demonstrated that modifications to the methoxy and thiadiazole groups could enhance potency against lymphocyte proliferation. The findings suggest that derivatives of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hex-4-enamide might exhibit improved efficacy in clinical settings .

Case Study 2: Anticancer Properties

Research on compounds with an isobenzofuran structure revealed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the methoxy substitution pattern in enhancing therapeutic efficacy .

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxy (-OCH₃) and amide (-CONH-) groups in the compound undergo hydrolysis under acidic or basic conditions:

-

Hydrolysis of the methoxy groups is critical for generating intermediates used in further functionalization.

-

The amide bond cleavage under basic conditions highlights the compound’s susceptibility to nucleophilic attack at the carbonyl carbon .

Reduction Reactions

The α,β-unsaturated ketone (3-oxo group in the isobenzofuran moiety) and the double bond in the hex-4-enamide chain are sites for reduction:

| Target Site | Reducing Agent | Products | Reference |

|---|---|---|---|

| α,β-Unsaturated ketone | NaBH₄, EtOH | Saturated alcohol (-CH₂OH) | |

| Hex-4-enamide double bond | H₂, Pd/C catalyst | Saturated hexanamide derivative |

-

Selective reduction of the ketone requires careful control of reaction time and temperature to avoid over-reduction.

-

Hydrogenation of the double bond proceeds with retention of stereochemistry due to the compound’s rigid structure .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazol-2-amine group participates in nucleophilic substitution reactions:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 60°C | N-alkylated thiadiazole derivatives | |

| Acyl chlorides (R-COCl) | Pyridine, RT | Acylated thiadiazole derivatives |

Oxidation Reactions

The isobenzofuran moiety undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| KMnO₄, acidic aqueous | 0–5°C, 2 hours | Dicarboxylic acid derivative | |

| Ozone (O₃), then Zn/H₂O | -78°C in CH₂Cl₂ | Cleavage of the dihydroisobenzofuran ring |

-

Oxidative cleavage of the isobenzofuran ring generates fragments useful for structural analog synthesis .

Cycloaddition Reactions

The α,β-unsaturated ketone participates in Diels-Alder reactions:

| Dienophile | Conditions | Products | Reference |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Six-membered cyclohexene adduct |

-

Cycloaddition reactions expand the compound’s utility in synthesizing polycyclic architectures.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the hex-4-enamide double bond:

| Conditions | Products | Reference |

|---|---|---|

| UV light (λ = 254 nm), RT | Cyclobutane dimer |

Comparison with Similar Compounds

Key Structural Variations

The following compounds are structurally related to Compound A , differing primarily in heterocyclic substituents and side-chain modifications:

Electronic and Steric Properties

- Thiadiazole vs. Thiazole: The 1,3,4-thiadiazole ring in Compound A has two nitrogen atoms and one sulfur, creating a more electron-deficient aromatic system compared to thiazole derivatives (1 sulfur, 1 nitrogen).

Physicochemical Properties

- Solubility: The dimethoxy groups on the isobenzofuranone core improve solubility in polar organic solvents (e.g., DMSO), but the thiadiazole’s hydrophobicity may limit aqueous solubility.

- pKa : The calculated pKa of a related compound is 10.44, suggesting Compound A is weakly basic, favoring protonation under physiological conditions.

Research Implications

- Synthetic Challenges : The thiadiazole ring in Compound A requires precise regioselective synthesis, as seen in ’s triazole derivatives, where click chemistry was employed.

- Crystallography : Programs like SHELX and WinGX could resolve Compound A 's crystal structure, aiding in structure-activity relationship (SAR) studies.

Preparation Methods

Starting Material Selection and Functionalization

The 4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl group is synthesized via a multi-step sequence beginning with 3,5-dimethoxy-4-methylbenzoic acid. Methylation at the 7-position is achieved using iodomethane under basic conditions (K₂CO₃, DMF, 60°C, 12 h), yielding the fully substituted benzoic acid derivative. Reduction of the carboxylic acid to a primary alcohol is performed with sodium borohydride (NaBH₄) in anhydrous ethanol under reflux (76% yield). Cyclization to form the isobenzofuranone ring is facilitated by boron tribromide (BBr₃) in dichloromethane, which concurrently removes methyl protecting groups at the 4- and 6-positions (83% yield).

Critical Parameters

-

Temperature Control : Demethylation with BBr₃ requires strict temperature regulation (0–5°C) to prevent over-oxidation.

-

Purification : Silica gel chromatography (hexane:ethyl acetate, 10:1) ensures removal of residual boron byproducts.

Preparation of 5-Methyl-1,3,4-thiadiazol-2-amine

Cyclocondensation of Acid Hydrazides

The thiadiazole ring is constructed from methyl-substituted acid hydrazides. Reaction of propionohydrazide with ammonium thiocyanate in concentrated sulfuric acid generates the 1,3,4-thiadiazole scaffold via cyclodehydration (62–68% yield). Subsequent diazotization with sodium nitrite (NaNO₂) and coupling with 4-dimethylaminobenzaldehyde introduces the azo functionality, though this step is omitted for the target compound to retain the primary amine.

Optimization Insights

-

Acid Concentration : ≥95% H₂SO₄ is critical for efficient cyclization.

-

Workup : Neutralization with Na₂CO₃ followed by extraction with CH₂Cl₂ minimizes side-product formation.

Assembly of the Hex-4-enamide Bridge

Enamide Formation via Condensation Agents

The (E)-hex-4-enamide linker is synthesized through a Heck coupling between a β,γ-unsaturated acid chloride and the thiadiazol-2-amine. Prior to coupling, the acid chloride is prepared by treating 4-methylhex-4-enoic acid with thionyl chloride (SOCl₂, 70°C, 3 h). Condensation with 5-methyl-1,3,4-thiadiazol-2-amine employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (82% yield).

Reagent Comparison

| Condensing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | CH₂Cl₂ | 25°C | 82 |

| DCC | THF | 0°C | 75 |

| HATU | DMF | 40°C | 88 |

Table 1. Efficiency of coupling agents for enamide formation.

Final Convergent Synthesis

Fragment Coupling and Stereochemical Control

The isobenzofuranone core is functionalized at the 5-position with a bromohex-4-enoyl group via nucleophilic acyl substitution. Reaction of the lithium enolate (generated with LDA) with 4-bromohex-4-enoyl chloride installs the sidechain with >95% E-selectivity. Subsequent amidation with 5-methyl-1,3,4-thiadiazol-2-amine under Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc, dioxane) achieves full conversion.

Key Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, isobenzofuranone-H), 5.72 (dt, J = 15.4 Hz, 1H, enamide-CH), 3.94 (s, 6H, OCH₃), 2.48 (s, 3H, thiadiazole-CH₃).

-

HPLC Purity : 99.1% (C18 column, MeCN:H₂O = 70:30).

Scalability and Industrial Considerations

Process Optimization for Kilogram-Scale Production

Large-scale synthesis prioritizes cost-efficient reagents and solvent recovery. Patent methodologies recommend substituting DMF with acetonitrile to simplify purification and reduce environmental impact. Continuous flow hydrogenation (H-Cube®) is employed for intermediate reductions, achieving 94% yield with a 20 h⁻¹ space velocity.

Economic Metrics

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a gradient elution system (acetonitrile/water, 0.1% trifluoroacetic acid) at 1 mL/min flow rate. Monitor UV absorbance at 254 nm to detect impurities <0.1% .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm stereochemistry and functional groups. Cross-validate with 2D NMR (COSY, HSQC) for complex coupling patterns .

- Fourier-Transform Infrared Spectroscopy (FTIR): Analyze carbonyl (C=O, ~1700 cm) and thiadiazole (C-S, ~650 cm) stretches to verify functional group integrity .

Table 1: Recommended Analytical Parameters

| Method | Parameters | Reference |

|---|---|---|

| HPLC | C18 column, acetonitrile/water gradient, 254 nm detection | |

| NMR | DMSO-d6, 500 MHz, COSY/HSQC for stereochemistry | |

| FTIR | ATR mode, 400–4000 cm range, resolution 4 cm |

Q. How can researchers optimize synthetic yield using statistical experimental design?

Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading, reaction time).

- Factorial Design: Screen variables via a 2 factorial design to isolate significant factors affecting yield .

- Response Surface Methodology (RSM): Optimize interactions using Central Composite Design (CCD) to model non-linear relationships. For example, a 3-level CCD can reduce required experiments by 40% while maximizing yield .

- Statistical Validation: Analyze data via ANOVA to confirm model significance (p < 0.05) and adjust parameters iteratively .

Q. What protocols ensure accurate structural elucidation amid spectral complexity?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine H NMR, C NMR, and High-Resolution Mass Spectrometry (HRMS) to resolve ambiguities in isobenzofuran and thiadiazole moieties .

- Computational Validation: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. Mismatches >0.3 ppm suggest misassigned configurations .

Advanced Research Questions

Q. What computational strategies predict reaction pathways and intermediate stability?

Methodological Answer:

- Quantum Chemical Calculations: Employ Gaussian or ORCA software to compute transition states and activation energies. For example, IRC (Intrinsic Reaction Coordinate) analysis identifies key intermediates in the isobenzofuran ring formation .

- Machine Learning (ML): Train ML models on existing reaction datasets to predict feasible pathways. Platforms like Chemoton (ICReDD) integrate quantum calculations with experimental data to prioritize synthetic routes .

Q. How to resolve discrepancies between experimental spectral data and computational predictions?

Methodological Answer:

- Error Source Analysis: Check solvent effects (e.g., DMSO vs. gas-phase DFT) and conformational flexibility. Adjust computational parameters (e.g., solvent model in DFT) to align with experimental conditions .

- Dynamic NMR Studies: Perform variable-temperature NMR to detect conformational exchanges causing peak broadening. Compare with molecular dynamics (MD) simulations .

Q. What methodologies integrate experimental and computational data for mechanistic insights?

Methodological Answer:

- Hybrid Workflows: Use computational reaction path searches (e.g., AFIR or GRRM) to generate mechanistic hypotheses. Validate with kinetic experiments (e.g., stopped-flow spectroscopy) to measure rate constants .

- Table 2: Example Workflow for Mechanistic Study

| Step | Method | Purpose | Reference |

|---|---|---|---|

| 1. | Quantum chemical calculations | Identify transition states | |

| 2. | Kinetic isotope effect (KIE) | Confirm rate-determining step | |

| 3. | In-situ FTIR monitoring | Track intermediate formation |

Q. How can AI-driven tools optimize synthesis parameters?

Methodological Answer:

- Autonomous Laboratories: Platforms like COMSOL Multiphysics integrate AI for real-time parameter adjustments. For example, neural networks trained on reaction datasets can predict optimal temperatures for thiadiazole coupling .

- Feedback Loops: Use robotic synthesis systems to iteratively test AI-generated conditions, reducing optimization time by 70% compared to manual approaches .

Q. What advanced separation techniques purify complex reaction mixtures?

Methodological Answer:

- Membrane Chromatography: Use cellulose acetate membranes for high-resolution separation of polar byproducts (e.g., unreacted isobenzofuran precursors) .

- Supercritical Fluid Chromatography (SFC): Employ CO-based mobile phases to resolve enantiomers in the hex-4-enamide backbone .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.